molecular formula C14H19ClN2OS B3926530 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone

2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B3926530
M. Wt: 298.8 g/mol
InChI Key: OIANYGOPJUIVOC-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound that features a chlorophenyl group, a methylsulfanyl group, and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Chlorophenyl Methylsulfanyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium methylsulfide to form 4-chlorobenzyl methyl sulfide.

    Formation of the Final Compound: The intermediate is then reacted with 1-(4-methylpiperazin-1-yl)ethanone under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of sulfur-containing compounds with biological systems.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfanyl group can form interactions with sulfur-binding sites. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the piperazine ring. These variations can affect the compound’s physical and chemical properties.
  • Unique Features: 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of the methyl group on the piperazine ring, which may influence its biological activity and binding properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2OS/c1-16-6-8-17(9-7-16)14(18)11-19-10-12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIANYGOPJUIVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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